molecular formula C22H29N5O2 B5630842 9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5630842
M. Wt: 395.5 g/mol
InChI Key: QKLVPVFCXXKGIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, including compounds similar to the one , often involves intramolecular spirocyclization of 4-substituted pyridines. This process can be efficiently achieved through the in-situ activation of the pyridine ring followed by the intramolecular addition of an attached β-dicarbonyl nucleophile, facilitated by titanium isopropoxide (Parameswarappa & Pigge, 2011). Additionally, the synthetic pathways developed for symmetrical or unsymmetrical derivatives of diazaspiro[5.5]undecane demonstrate the versatility of the synthesis methods available for these compounds (Rice, Grogan, & Freed, 1964).

Molecular Structure Analysis

The crystal structure analysis of diazaspiro[5.5]undecane derivatives offers insights into their complex molecular architecture. For instance, the crystal structure of a related compound, 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, reveals a one-dimensional supramolecular chain formed through intermolecular hydrogen bonds, highlighting the intricate molecular interactions and network structure characteristic of these compounds (Zhu, 2011).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo a range of chemical reactions, contributing to their diverse chemical properties. For example, the reaction of diazaspiro[5.5]undecane derivatives with reactive methylene compounds can yield condensed 1,2,4-triazine derivatives, demonstrating the compound's reactivity and utility in synthesizing heterocyclic systems (Kočevar, Stanovnik, & Tislér, 1978).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. The detailed crystal structure of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) -2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate provides valuable information about the compound's stability and interactions within a crystal lattice (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties of diazaspiro[5.5]undecane derivatives, including reactivity, stability, and interactions with other chemical species, are essential for understanding their potential applications. The regioselective synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives showcases the compound's versatility and the possibility of tailoring its chemical properties for specific applications (Farag, Elkholy, & Ali, 2008).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of many pyrazole derivatives, it could be of interest in medicinal chemistry .

properties

IUPAC Name

9-[3-(4-methylpyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18-14-24-27(15-18)11-5-21(29)25-12-7-22(8-13-25)6-2-20(28)26(17-22)16-19-3-9-23-10-4-19/h3-4,9-10,14-15H,2,5-8,11-13,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLVPVFCXXKGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCC(=O)N2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

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